molecular formula C12H16ClN3O B1324937 2-Chloro-4-piperidinobenzenecarbohydrazide CAS No. 952183-28-7

2-Chloro-4-piperidinobenzenecarbohydrazide

Cat. No. B1324937
CAS RN: 952183-28-7
M. Wt: 253.73 g/mol
InChI Key: CSFNRLGTCJUJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-piperidinobenzenecarbohydrazide (CPBC) is a biochemical used for proteomics research . It is a white crystalline powder that belongs to the hydrazides class of compounds. The molecular formula of CPBC is C12H16ClN3O, and it has a molecular weight of 253.73 .


Molecular Structure Analysis

The molecular structure of CPBC is defined by its molecular formula, C12H16ClN3O . Unfortunately, the available resources do not provide a detailed analysis of its molecular structure.


Chemical Reactions Analysis

CPBC is used as an intermediate in the synthesis of various organic and medicinal compounds. The specific chemical reactions involving CPBC are not detailed in the available resources.


Physical And Chemical Properties Analysis

CPBC is a white crystalline powder. Its molecular formula is C12H16ClN3O, and it has a molecular weight of 253.73 . Additional physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Proteomics Research

2-Chloro-4-piperidinobenzenecarbohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound serves as a biochemical tool for probing protein interactions and stability, aiding in the understanding of cellular processes at the molecular level.

Biotechnology

In biotechnology, this chemical is employed in the development of new techniques for genetic engineering and molecular biology . It may be used as a building block for synthesizing novel compounds that can interact with DNA or RNA, facilitating advancements in gene therapy and diagnostics.

Pharmacology

Pharmacological studies leverage 2-Chloro-4-piperidinobenzenecarbohydrazide for the synthesis of potential therapeutic agents . It’s particularly valuable in the design of small molecule drugs that target specific proteins implicated in disease pathways.

Biochemistry

Biochemists use this compound in enzymatic studies and metabolic pathway analysis . It can act as an inhibitor or activator for certain enzymes, helping to elucidate their roles in metabolism and energy production within cells.

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-4-piperidinobenzenecarbohydrazide is a precursor for the synthesis of complex molecules with potential medicinal properties . It’s instrumental in creating new compounds that could lead to the development of new drugs.

Analytical Chemistry

Analytical chemists may use this compound as a standard or reagent in chromatography and spectrometry to identify and quantify other substances . Its well-defined structure and properties make it suitable for calibration and method development.

Organic Chemistry

Organic chemists might explore the reactivity of 2-Chloro-4-piperidinobenzenecarbohydrazide to develop new synthetic methodologies . It could be used in various organic reactions, such as nucleophilic substitutions or coupling reactions, to construct more complex organic frameworks.

Chemical Education

Lastly, this compound can be used in chemical education as an example to teach various concepts in organic chemistry and chemical synthesis . Its structure and applications provide a practical context for learning about functional groups and molecular interactions.

properties

IUPAC Name

2-chloro-4-piperidin-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNRLGTCJUJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-piperidinobenzenecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.